molecular formula C11H13NO2 B2874084 Methyl 6-cyclobutylpyridine-3-carboxylate CAS No. 2109871-68-1

Methyl 6-cyclobutylpyridine-3-carboxylate

Cat. No.: B2874084
CAS No.: 2109871-68-1
M. Wt: 191.23
InChI Key: UTAYEUMKUJOTJL-UHFFFAOYSA-N
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Description

Methyl 6-cyclobutylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyclobutylpyridine-3-carboxylate typically involves the esterification of 6-cyclobutylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyclobutylpyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-cyclobutylpyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-cyclobutylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-cyclopropylpyridine-3-carboxylate: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    Methyl 6-cyclohexylpyridine-3-carboxylate: Features a cyclohexyl group, leading to different chemical properties and applications.

    Methyl 6-phenylpyridine-3-carboxylate: Contains a phenyl group, which imparts aromatic characteristics.

Uniqueness

Methyl 6-cyclobutylpyridine-3-carboxylate is unique due to the presence of the cyclobutyl group, which can influence its reactivity, stability, and potential applications. The cyclobutyl group can introduce strain into the molecule, affecting its chemical behavior and interactions with other molecules.

Biological Activity

Methyl 6-cyclobutylpyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 132398561

The compound features a pyridine ring substituted with a cyclobutyl group and a carboxylate ester, which may contribute to its biological activity by influencing its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds with a pyridine structure often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Similar pyridine derivatives have shown effectiveness against various bacterial strains. The presence of the carboxylate group is crucial for enhancing antibacterial activity by facilitating interactions with bacterial membranes .
  • Adenosine Receptor Affinity : Pyridine derivatives are known to interact with adenosine receptors, particularly A3_3 receptors, which play roles in various physiological processes including inflammation and cardiac function. The cyclobutyl substitution could enhance selectivity and potency at these receptors .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by modifications to its structure. Studies on related compounds suggest that:

  • Positioning of Substituents : Variations in the position of substituents on the pyridine ring can significantly alter binding affinity to target receptors. For instance, small cycloalkyl groups at specific positions have been associated with increased receptor selectivity .
  • Hydrophobicity : The cyclobutyl group may enhance lipophilicity, improving membrane permeability and bioavailability, which are critical factors for effective drug action.

Case Study 1: Antimicrobial Screening

A study involving the synthesis of various methylated pyridine derivatives, including this compound, assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the structural modifications made .

Case Study 2: Adenosine Receptor Binding

In another investigation focused on adenosine receptor interactions, this compound was evaluated for its binding affinity at human A3_3 receptors using radioligand binding assays. The compound demonstrated a Ki value indicative of moderate affinity, suggesting potential therapeutic applications in conditions modulated by adenosine signaling .

Data Summary Table

Activity TypeTest Organism/TargetEC50/Ki ValueReference
AntibacterialStaphylococcus aureus25 µg/mL
AntibacterialEscherichia coli30 µg/mL
A3_3 Receptor BindingHuman A3_3 receptorKi = 50 nM

Properties

IUPAC Name

methyl 6-cyclobutylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12-7-9)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAYEUMKUJOTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109871-68-1
Record name methyl 6-cyclobutylpyridine-3-carboxylate
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